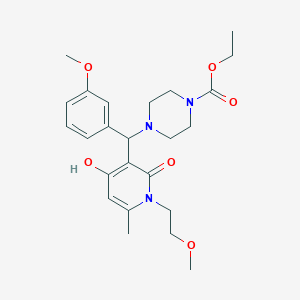

Ethyl 4-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate

Description

Ethyl 4-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate is a synthetic heterocyclic compound featuring a pyridin-2-one core substituted with a methoxyethyl group, a methyl group, and a 3-methoxyphenyl moiety. While its exact pharmacological profile remains under investigation, structurally related piperazine-pyridinone hybrids have demonstrated antibacterial and antitumor activities in prior studies .

Properties

IUPAC Name |

ethyl 4-[[4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxopyridin-3-yl]-(3-methoxyphenyl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O6/c1-5-33-24(30)26-11-9-25(10-12-26)22(18-7-6-8-19(16-18)32-4)21-20(28)15-17(2)27(23(21)29)13-14-31-3/h6-8,15-16,22,28H,5,9-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQEQXZDIEXGWRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)OC)C3=C(C=C(N(C3=O)CCOC)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate is a complex organic compound that exhibits a wide range of biological activities. Its unique molecular structure, characterized by a piperazine ring and a dihydropyridine moiety, contributes to its potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula: C23H30N3O5, with a molecular weight of approximately 446.51 g/mol. The presence of multiple functional groups, including hydroxyl, methoxy, and carboxylate, enhances its solubility and reactivity, making it suitable for various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C23H30N3O5 |

| Molecular Weight | 446.51 g/mol |

| Functional Groups | Hydroxyl, Methoxy, Carboxylate |

Research indicates that the compound may exert its biological effects through several mechanisms:

- Antioxidant Activity : this compound has demonstrated significant free radical scavenging activity. In vitro studies have shown that it effectively reduces oxidative stress markers in various cell lines.

- Antitumor Effects : The compound exhibits cytotoxicity against various cancer cell lines. Studies have reported IC50 values indicating potent antitumor activity, with mechanisms involving the induction of apoptosis and inhibition of cell proliferation.

- Neuropharmacological Effects : Given its structural similarity to known neuroactive compounds, this compound may interact with neurotransmitter systems. Preliminary studies suggest potential applications in treating neurodegenerative diseases.

Antioxidant Activity

A study evaluated the antioxidant properties of related compounds and found that those containing similar functional groups exhibited significant scavenging activity against DPPH radicals. The tested compound showed an IC50 value comparable to standard antioxidants like ascorbic acid.

Antitumor Activity

In vitro assays on human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that the compound induced apoptosis in a dose-dependent manner. The mechanism was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Neuropharmacological Studies

Research investigating the neuroprotective effects of structurally related compounds indicated potential benefits in models of neurodegeneration. The compound's ability to modulate neurotransmitter levels suggests it could be beneficial in conditions like Alzheimer's disease.

Comparative Analysis with Similar Compounds

To highlight the unique properties of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Molecular Formula | Molecular Weight | Key Biological Activity |

|---|---|---|---|

| Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine | C22H28N2O4 | 384.48 g/mol | Anticancer |

| Perampanel | C18H18FN3O5 | 318.35 g/mol | Noncompetitive antagonist of AMPA |

| Ethyl 6-methyl-2-thioxo-tetrahydropyrimidine | C10H12N2O2S | 224.28 g/mol | Antimicrobial |

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Substituent Position: The 3-methoxyphenyl group in the target compound contrasts with the 2-chlorophenyl group in its closest analogue .

- Core Heterocycle: Pyridin-2-one derivatives (e.g., the target compound) exhibit stronger hydrogen-bonding capacity compared to pyridazinones due to the keto-enol tautomerism, influencing crystallinity and stability .

Pharmacological and Physicochemical Properties

Key Observations :

- Antioxidant Potential: Methoxy and hydroxyl groups in the 4-hydroxy-3-methoxyphenyl moiety (as seen in ) correlate with enhanced radical scavenging. The target compound’s 3-methoxyphenyl group may confer similar properties, though experimental validation is needed.

- Antibacterial/Antitumor Activity : Piperazine derivatives with halogenated aryl groups (e.g., 2-chlorophenyl) show stronger antibacterial effects, likely due to increased lipophilicity and membrane penetration .

Q & A

Basic: What are the common synthetic approaches for this compound, and how are yields optimized?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, including:

- Step 1: Formation of the dihydropyridine core via cyclization reactions under acidic or basic conditions.

- Step 2: Introduction of the 3-methoxyphenyl group via nucleophilic substitution or Friedel-Crafts alkylation.

- Step 3: Piperazine coupling using carbodiimide-based reagents (e.g., EDC/HOBt) to attach the ethyl carboxylate moiety .

Yield Optimization: - Temperature control (e.g., 0–5°C for sensitive steps) and solvent selection (e.g., DMF for polar intermediates) are critical.

- Purification via column chromatography or recrystallization improves purity (>95% by HPLC) .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR spectra verify proton environments and carbon frameworks (e.g., methoxy groups at δ 3.2–3.8 ppm, piperazine protons at δ 2.5–3.0 ppm) .

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 475.6) .

- X-ray Crystallography: Resolves 3D conformation, particularly for chiral centers or steric hindrance analysis .

Advanced: How can researchers resolve contradictions in reported synthesis data (e.g., conflicting yields or purity)?

Methodological Answer:

- Reproducibility Testing: Replicate reactions under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate variables .

- Design of Experiments (DoE): Use statistical models (e.g., factorial design) to identify critical parameters (e.g., catalyst loading, reaction time) impacting yield .

- Comparative Analytics: Cross-validate purity via HPLC (C18 column, acetonitrile/water gradient) and NMR with internal standards .

Advanced: What methodologies determine the compound’s mechanism of action in biological systems?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics to target proteins (e.g., kinases or GPCRs) .

- Isothermal Titration Calorimetry (ITC): Quantifies binding affinity (KD) and stoichiometry by monitoring heat changes during ligand-receptor interactions .

- Molecular Docking: Computational modeling (e.g., AutoDock Vina) predicts binding poses and interaction hotspots with active sites .

Basic: How is the compound’s solubility and stability assessed under physiological conditions?

Methodological Answer:

- Solubility Profiling: Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) with quantification via UV-Vis spectroscopy .

- Stability Testing: Incubate at 37°C over 24–72 hours and monitor degradation via LC-MS. Acidic/basic stability is tested at pH 2–9 .

Advanced: What strategies are used to enhance the compound’s pharmacokinetic properties?

Methodological Answer:

- Prodrug Modification: Introduce hydrolyzable groups (e.g., ester-to-acid conversion) to improve bioavailability .

- Lipinski’s Rule Compliance: Optimize logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors via substituent tuning .

- Metabolic Stability Assays: Use liver microsomes to identify vulnerable sites (e.g., methoxy groups) for deuteration or fluorination .

Basic: What spectroscopic techniques characterize the compound’s reactive functional groups?

Methodological Answer:

- Infrared (IR) Spectroscopy: Identifies carbonyl (C=O stretch at ~1700 cm⁻¹) and hydroxyl (O-H stretch at ~3200 cm⁻¹) groups .

- UV-Vis Spectroscopy: Detects π→π* transitions in aromatic systems (e.g., λmax ~260–280 nm for dihydropyridine) .

Advanced: How do researchers address discrepancies in reported biological activity data?

Methodological Answer:

- Dose-Response Curves: Validate IC50 values across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific effects .

- Counter-Screening: Test against related off-target receptors (e.g., adenosine A2A receptor for kinase inhibitors) to confirm selectivity .

- Meta-Analysis: Aggregate data from peer-reviewed studies to identify consensus trends or outlier methodologies .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Short-Term: Store at –20°C in amber vials under argon to prevent oxidation .

- Long-Term: Lyophilize and store at –80°C with desiccants (e.g., silica gel) to avoid hydrolysis .

Advanced: How is the compound’s potential for drug resistance evaluated in antimicrobial studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.